molecular formula C17H17N B1279181 1-Benzhydryl-3-methyleneazetidine CAS No. 40569-55-9

1-Benzhydryl-3-methyleneazetidine

Cat. No.: B1279181
CAS No.: 40569-55-9
M. Wt: 235.32 g/mol
InChI Key: KHPQTAVKWSGAOL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methyleneazetidine is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Beta-Lactamase Inhibitory Properties

1-Benzhydryl-3-methyleneazetidine derivatives have shown promising applications in inhibiting bacterial beta-lactamases. A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, which demonstrated potent inhibition of various bacterial beta-lactamases, indicating its potential use in combating antibiotic resistance (Micetich et al., 1987).

Alkyne Activation and Synthetic Applications

The compound has been utilized in the activation of alkynes for synthetic applications. For instance, Martínez and Howell (2000) reported the synthesis of 2-Methyleneazetidines through the reaction of β-lactams with dimethyltitanocene, demonstrating its role in efficient synthetic conversions (Martínez & Howell, 2000).

Novel Syntheses of 1,3,3-Trinitroazetidine

Katritzky et al. (1994) explored alternative methods for synthesizing 1,3,3-trinitroazetidine (TNAZ) from epichlorohydrin and benzhydrylamine, employing this compound as a precursor. This study represents an advancement in the synthesis of TNAZ, a compound with potential applications in energetic materials (Katritzky et al., 1994).

Antimicrobial and Anticancer Applications

Research has also delved into the antimicrobial and anticancer applications of this compound derivatives. A study by Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated them as inhibitors of MDA-MB-231 human breast cancer cell proliferation, indicating their potential in cancer treatment (Kumar et al., 2007).

Safety and Hazards

The safety data sheet for “1-Benzhydryl-3-methyleneazetidine” suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

1-benzhydryl-3-methylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQTAVKWSGAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456969
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40569-55-9
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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